molecular formula C23H16ClN3 B2522604 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-76-6

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2522604
CAS No.: 901020-76-6
M. Wt: 369.85
InChI Key: STKDUPWFPSYWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydro derivatives, and various substituted pyrazoloquinolines, depending on the reagents and conditions used.

Scientific Research Applications

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial DNA by targeting DNA gyrase and topoisomerase IV . In cancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of a pyrazole ring fused to a quinoline moiety, along with the presence of chlorine, methyl, and phenyl groups

Properties

IUPAC Name

8-chloro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDUPWFPSYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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